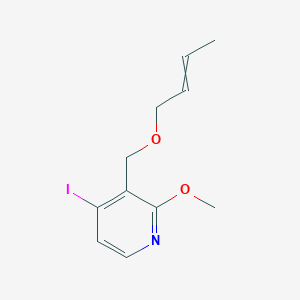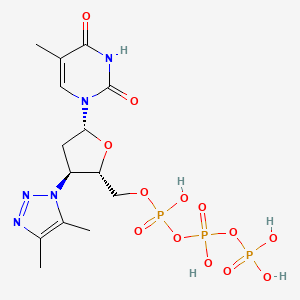
Tetraphenylphosphanium;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraphenylphosphanium;hydroiodide is an organophosphorus compound with the chemical formula C24H20IP. It is a salt composed of the tetraphenylphosphanium cation (P(C6H5)4+) and the hydroiodide anion (I-). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium;hydroiodide can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows:
P(C6H5)4Cl+NaI→P(C6H5)4I+NaCl
This method involves the exchange of chloride ions with iodide ions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting tetraphenylphosphonium bromide with potassium iodide in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion:
P(C6H5)4Br+KI→P(C6H5)4I+KBr
化学反应分析
Types of Reactions: Tetraphenylphosphanium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: The iodide ion can be substituted with other nucleophiles such as bromide or chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions typically use sodium or potassium halides.
Major Products Formed:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Tetraphenylphosphanium bromide or chloride.
科学研究应用
Tetraphenylphosphanium;hydroiodide has a wide range of applications in scientific research:
作用机制
The mechanism of action of tetraphenylphosphanium;hydroiodide involves its ability to interact with biological membranes and accumulate in mitochondria. The tetraphenylphosphanium cation is lipophilic, allowing it to permeate lipid bilayers and target mitochondria. Once inside the mitochondria, it can disrupt the mitochondrial membrane potential, leading to various biological effects such as inhibition of mitochondrial respiration and induction of apoptosis .
相似化合物的比较
Tetraphenylphosphanium;hydroiodide can be compared with other similar compounds such as:
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Triphenylphosphine
Uniqueness: this compound is unique due to its iodide anion, which imparts distinct reactivity and solubility properties compared to its bromide and chloride counterparts. Additionally, the tetraphenylphosphanium cation provides lipophilicity, making it suitable for applications involving lipid membranes and mitochondria .
属性
分子式 |
C24H21IP+ |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
tetraphenylphosphanium;hydroiodide |
InChI |
InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |
InChI 键 |
AEFPPQGZJFTXDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


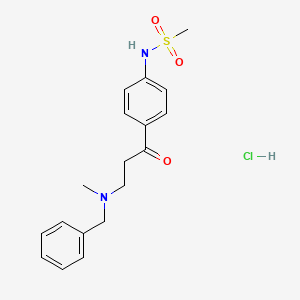

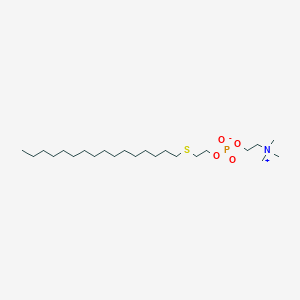
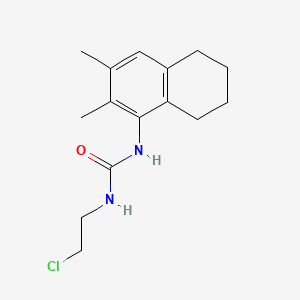
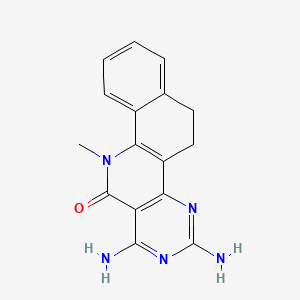
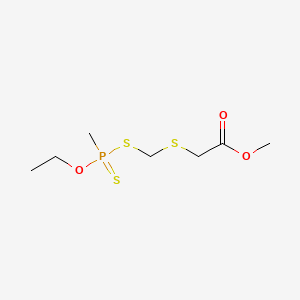
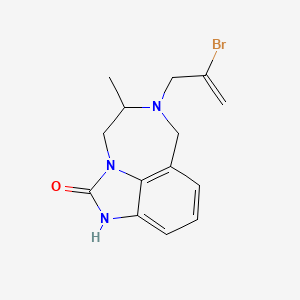
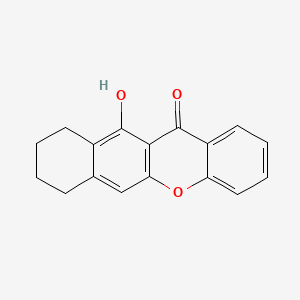
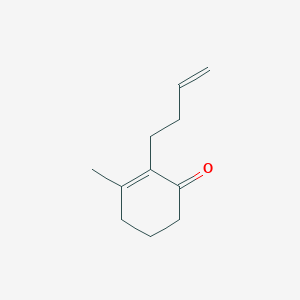
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)

